![molecular formula C7H2Cl3N3 B2865096 2,4,8-Trichloropyrido[3,4-d]pyrimidine CAS No. 1470249-17-2](/img/structure/B2865096.png)

2,4,8-Trichloropyrido[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

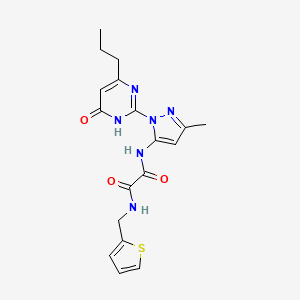

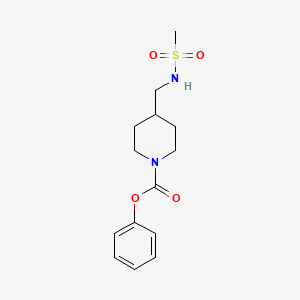

2,4,8-Trichloropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 . It is a solid substance and has a molecular weight of 234.47 .

Molecular Structure Analysis

The molecular structure of 2,4,8-Trichloropyrido[3,4-d]pyrimidine is represented by the linear formula C7H2Cl3N3 . The InChI code for this compound is 1S/C7H2Cl3N3/c8-5-3-1-2-11-6(9)4(3)12-7(10)13-5/h1-2H .Chemical Reactions Analysis

While specific chemical reactions involving 2,4,8-Trichloropyrido[3,4-d]pyrimidine are not available, pyrimidine derivatives are known to undergo various reactions, making them valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

2,4,8-Trichloropyrido[3,4-d]pyrimidine has a predicted boiling point of 339.9±42.0 °C and a predicted density of 1.685±0.06 g/cm3 . It is recommended to be stored under an inert gas (nitrogen or Argon) at 2-8°C . The pKa of this compound is predicted to be -0.85±0.30 .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

Pyrido[2,3-d]pyrimidines, including 2,4,8-Trichloropyrido[3,4-d]pyrimidine, are known for their privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body due to their similarity with nitrogen bases present in DNA and RNA. These compounds are synthesized either from a preformed pyrimidine ring or a pyridine ring and have found extensive biomedical applications due to their versatile chemical structures (Jubete et al., 2019).

Antibacterial Agents

The annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines, including the synthesis of tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, has been explored for potential antibacterial applications. The synthesis involves novel 4-chloropyrrolo[2,3-d]pyrimidines and their derivatives, indicating the role of pyrido[2,3-d]pyrimidine scaffolds in developing new antibacterial compounds (Dave & Shah, 2002).

Optical Properties Tuning

The synthesis of 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines demonstrates the tuning of optical properties by polar substituents. These compounds, functioning as D–π–A–π–D chromophores, exhibit changes in the energy of frontier orbitals and the excited states' intramolecular charge transfer character, leading to enhanced fluorescence quantum yields. This highlights the potential of pyrido[2,3-d]pyrimidine derivatives in optical and electronic applications (Bucevičius et al., 2015).

Regioselective Synthesis

Innovative regioselective synthesis methods have been developed for dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines, demonstrating the chemical versatility and potential for creating various bis-functionalized pyrimidine series. These methods involve palladium-catalyzed reactions and regioselective chlorine discrimination, paving the way for novel synthesis strategies (Tikad et al., 2007).

Nanotechnology

The synthesis of a tetracyclic self-complementary molecule for self-assembly into rosette nanotubes, featuring the Watson-Crick hydrogen bond donor-acceptor arrays of both guanine and cytosine, is based on the pyrido[2,3-d]pyrimidine scaffold. This approach, using regioselective S(N)Ar reactions, enables the construction of rosette nanotubes with significant inner diameters, indicating potential applications in nanotechnology and molecular recognition (Borzsonyi et al., 2010).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2,4,8-Trichloropyrido[3,4-d]pyrimidine are not available, there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . Additionally, there is interest in synthesizing new pyrazolo[3,4-d]pyrimidine derivatives with potential anticancer activity .

Eigenschaften

IUPAC Name |

2,4,8-trichloropyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N3/c8-5-3-1-2-11-6(9)4(3)12-7(10)13-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGWRKCQLNZTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=NC(=N2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,8-Trichloropyrido[3,4-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(2,2,2-Trifluoroethoxy)carbonyl]amino}methyl)benzenecarboxylic acid](/img/structure/B2865014.png)

![Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate](/img/structure/B2865018.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2865019.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2865029.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2865030.png)

![N-(3,5-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2865031.png)